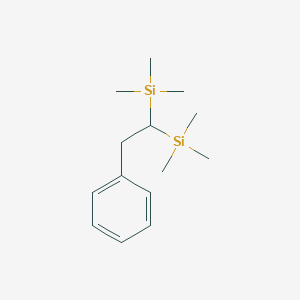
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane, also known as TES-Ph, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. TES-Ph is a silane-based compound that has a phenyl group attached to a trimethylsilyl group, which makes it a versatile compound for various applications.
Mécanisme D'action
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has a unique mechanism of action that makes it a versatile compound for various applications. The phenyl group attached to the trimethylsilyl group provides a hydrophobic environment that can protect functional groups during chemical reactions. Additionally, the trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group for various functional groups.
Effets Biochimiques Et Physiologiques
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has also been reported to have low acute toxicity in rats.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can protect functional groups during chemical reactions, making it a useful reagent in organic synthesis. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability.
Orientations Futures
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous potential future directions in various fields. One potential direction is its use as a precursor in the synthesis of TES-protected alcohols and amines. Another potential direction is its use as a reagent in the preparation of cross-coupling reagents. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be used as a protecting group for various functional groups in organic synthesis. Further studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
Conclusion:
In conclusion, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is a versatile compound that has numerous scientific research applications. It can be easily synthesized and purified, and it has a unique mechanism of action that makes it a useful reagent in organic synthesis. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments, such as its stability and ability to protect functional groups during chemical reactions. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability. Future studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
Méthodes De Synthèse
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be synthesized through a Grignard reaction between trimethylsilyl chloride and 2-phenyl-1-trimethylsilyl-ethanone. The reaction yields Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane as a clear, colorless liquid with a boiling point of 110-112°C. The synthesized compound can be purified through distillation or chromatography to obtain a high-purity product.
Applications De Recherche Scientifique
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous scientific research applications due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, specifically in the preparation of cross-coupling reagents. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is also used as a protecting group for various functional groups in organic synthesis. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is used as a precursor in the synthesis of other important compounds such as TES-protected alcohols and amines.
Propriétés
Numéro CAS |
18551-87-6 |
|---|---|
Nom du produit |
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
Formule moléculaire |
C14H26Si2 |
Poids moléculaire |
250.53 g/mol |
Nom IUPAC |
trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
Clé InChI |
PUQKQEPWTZSKGK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



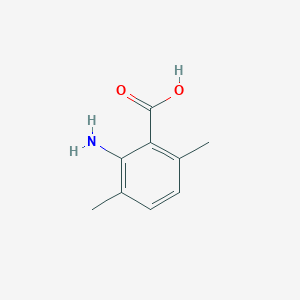
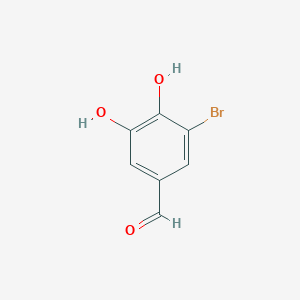
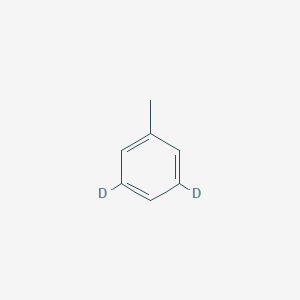
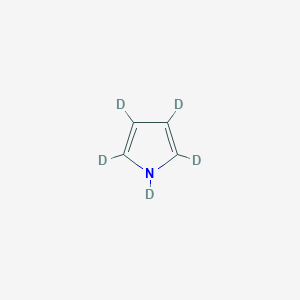
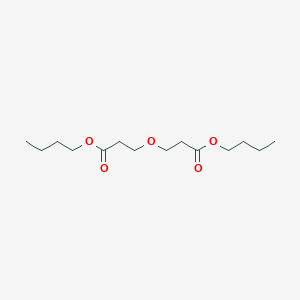
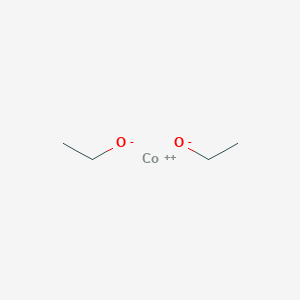

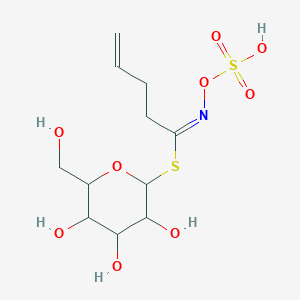
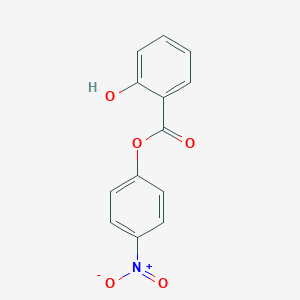
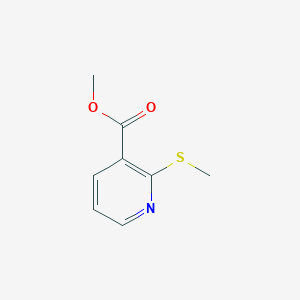
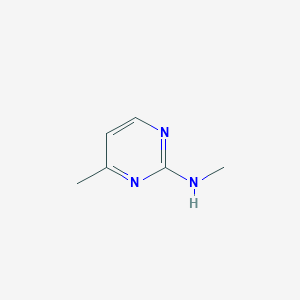
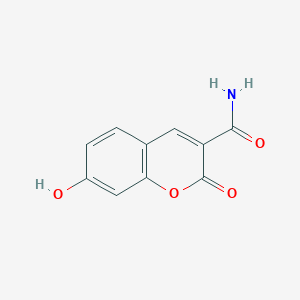
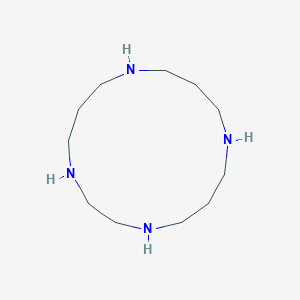
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)